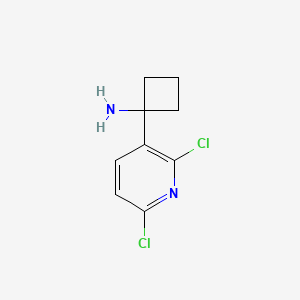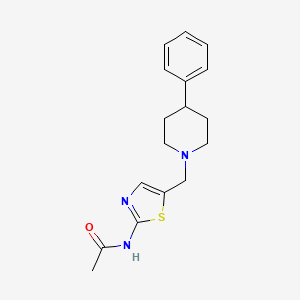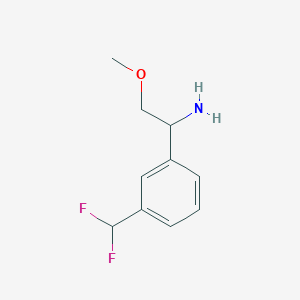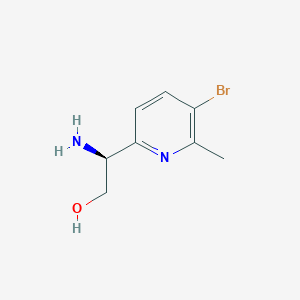
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol is a chiral compound featuring a pyridine ring substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyridine.
Functional Group Introduction:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for yield and purity. Techniques such as continuous flow synthesis and automated resolution processes can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a methyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or methylated derivatives.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol.
(5-Bromo-6-methyl-pyridin-2-yl)-methyl-amine: Another derivative with similar structural features.
2-Amino-5-bromo-6-methylpyridine:
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Propiedades
Fórmula molecular |
C8H11BrN2O |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11BrN2O/c1-5-6(9)2-3-8(11-5)7(10)4-12/h2-3,7,12H,4,10H2,1H3/t7-/m1/s1 |
Clave InChI |
SXYLYLPPPFMKPN-SSDOTTSWSA-N |
SMILES isomérico |
CC1=C(C=CC(=N1)[C@@H](CO)N)Br |
SMILES canónico |
CC1=C(C=CC(=N1)C(CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


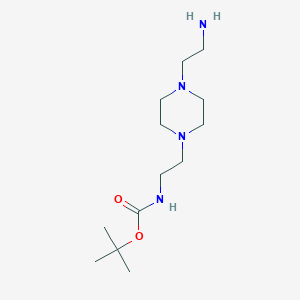
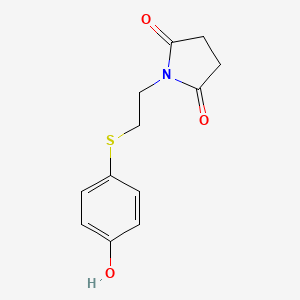
![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
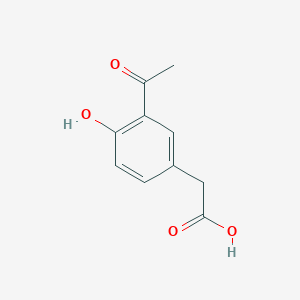

![tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B12964610.png)
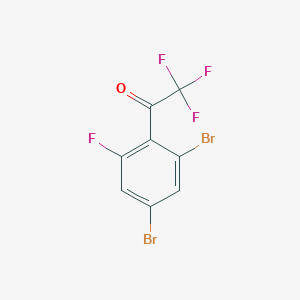
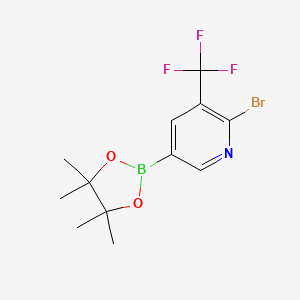
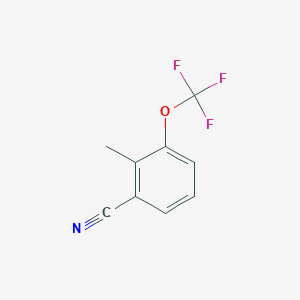
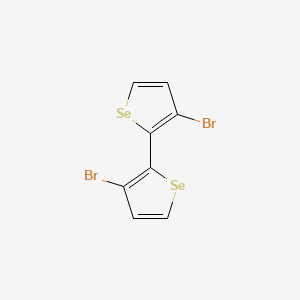
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12964637.png)
